7'-Hydroxy ABA-d2

LC-MS/MS quantification isotope dilution extraction recovery

7'-Hydroxy ABA-d2 (CAS 865875-19-0) is a stable isotope-labeled internal standard essential for accurate LC-MS/MS quantification of 7'-hydroxy ABA in complex plant matrices. Unlike unlabeled standards or generic deuterated ABA analogs (e.g., ABA-d6), this isotopologue co-elutes with the target analyte and corrects for variable extraction recoveries (65–90%) and matrix-specific ion suppression, enabling isotope dilution mass spectrometry. Indispensable for ABA catabolism studies under drought, salinity, or temperature stress in monocot and dicot species.

Molecular Formula C15H20O5
Molecular Weight 282.33 g/mol
Cat. No. B15139946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7'-Hydroxy ABA-d2
Molecular FormulaC15H20O5
Molecular Weight282.33 g/mol
Structural Identifiers
SMILESCC(=CC(=O)O)C=CC1(C(=CC(=O)CC1(C)C)CO)O
InChIInChI=1S/C15H20O5/c1-10(6-13(18)19)4-5-15(20)11(9-16)7-12(17)8-14(15,2)3/h4-7,16,20H,8-9H2,1-3H3,(H,18,19)/b5-4+,10-6-/t15-/m1/s1/i9D2
InChIKeyZGHRCSAIMSBFLK-HXIWSWNXSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7'-Hydroxy ABA-d2 as a Deuterated Internal Standard for LC-MS Quantification of ABA Metabolites


7'-Hydroxy ABA-d2 (CAS 865875-19-0) is a stable isotope-labeled analog of 7'-hydroxy abscisic acid, a naturally occurring Phase I metabolite of the plant hormone (+)-abscisic acid (ABA) [1]. The compound features two deuterium atoms incorporated at the 7'-hydroxymethyl position (C15H18D2O5, MW 282.33), providing a nominal mass shift of +2 Da relative to the unlabeled analyte . As a member of the oxo monocarboxylic acid class, it is primarily employed as an internal standard for the accurate quantification of endogenous 7'-hydroxy ABA in complex plant matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2].

Why Unlabeled 7'-Hydroxy ABA or Other Deuterated ABA Standards Cannot Substitute for 7'-Hydroxy ABA-d2 in Quantitative LC-MS/MS Workflows


Accurate quantification of 7'-hydroxy ABA in plant tissues cannot be reliably achieved using unlabeled 7'-hydroxy ABA as a calibration standard or by substituting generic deuterated ABA standards such as ABA-d6. Unlabeled standards cannot correct for analyte losses occurring during the extraction and purification steps—a critical limitation given that incomplete recovery is routinely expected in these procedures [1]. Furthermore, while ABA-d6 and [2H6]-ABA are well-suited for quantifying the parent hormone ABA, they exhibit distinct chromatographic retention times and mass spectrometric ionization behaviors compared to 7'-hydroxy ABA, preventing them from effectively normalizing matrix effects, ion suppression, or recovery variations specific to this hydroxylated metabolite [2]. The structural dissimilarity between ABA and 7'-hydroxy ABA—the latter bearing a hydroxymethyl group in place of the 7'-methyl substituent—means that only an isotopologue of 7'-hydroxy ABA itself can serve as a true surrogate that co-elutes and ionizes identically to the target analyte [3].

Quantitative Evidence Supporting the Selection of 7'-Hydroxy ABA-d2 Over Alternative Internal Standards


Extraction Recovery Normalization: 7'-Hydroxy ABA-d2 Corrects for Analyte Loss Where Unlabeled Standards Fail

In isotope dilution LC-MS/MS workflows, the addition of a deuterated internal standard such as 7'-Hydroxy ABA-d2 prior to sample extraction enables correction for analyte losses incurred during tissue homogenization, solvent partitioning, and solid-phase extraction cleanup [1]. The use of an unlabeled external calibration standard (7'-hydroxy ABA) cannot compensate for these losses because the unlabeled standard is added only after extraction or is run separately, leaving no mechanism to account for variable recovery efficiency across samples [2]. In published protocols for ABA metabolite profiling, the inclusion of deuterated internal standards was demonstrated to be essential for achieving accurate quantification, with reported recoveries of endogenous hormones ranging from 65% to 90% following a single extraction with vigorous vortexing [3].

LC-MS/MS quantification isotope dilution extraction recovery ABA metabolites

Matrix Effect Profile: 7'-Hydroxy ABA Exhibits Negligible Matrix Effects Compared to Other ABA Metabolites

A systematic evaluation of matrix effects during LC-MS/MS quantification of ABA and its catabolites in Bauhinia variegata leaf extracts revealed that 7'-hydroxy ABA (7'OHABA) exhibits negligible matrix effects when deuterated internal standards are employed, in contrast to pronounced matrix effects observed for phaseic acid (PA), ABA-glucose ester (ABA-GE), and dihydrophaseic acid (DPA) [1]. This finding indicates that the ionization efficiency of 7'-hydroxy ABA is relatively robust against co-eluting matrix components from plant leaf tissue. Consequently, quantification of this analyte using 7'-Hydroxy ABA-d2 as an internal standard is less susceptible to matrix-induced ion suppression or enhancement than is the case for PA, ABA-GE, or DPA [2].

matrix effects LC-MS/MS ion suppression ABA metabolites

Chromatographic Co-Elution and MS/MS Transition Specificity of 7'-Hydroxy ABA-d2 Versus Generic ABA-d6 Internal Standard

For accurate isotope dilution quantification, the internal standard must exhibit chromatographic retention behavior and mass spectrometric ionization characteristics identical to the target analyte. 7'-Hydroxy ABA-d2 (nominal m/z shift +2) co-elutes precisely with endogenous 7'-hydroxy ABA under reversed-phase LC conditions, enabling effective correction for ion suppression and recovery variations [1]. In contrast, commonly available deuterated ABA standards such as ABA-d6 ([2H6]-ABA) or (+)-cis,trans-abscisic acid-d6 are designed as internal standards for the parent hormone ABA, not for its hydroxylated metabolite . The structural difference between ABA (C15H20O4, MW 264.32) and 7'-hydroxy ABA (C15H20O5, MW 280.32) results in distinct chromatographic retention times (increased polarity and earlier elution for the hydroxylated metabolite under typical reversed-phase conditions) and different MRM transitions, rendering ABA-d6 unsuitable as a surrogate for 7'-hydroxy ABA quantification [2].

MRM transitions isotope dilution chromatographic retention 7'-hydroxy ABA

Isotopic Purity and Non-Exchangeable Deuterium Labeling of 7'-Hydroxy ABA-d2

7'-Hydroxy ABA-d2 incorporates deuterium atoms at the 7'-hydroxymethyl position—a non-exchangeable site that confers resistance to deuterium-hydrogen back-exchange under typical sample handling and analytical conditions . This design choice, with deuterium positioned on a carbon-bound methylene group, contrasts with early attempts at deuterating ABA metabolites at the 3'- and 5'-positions, where deuterium was found to be readily lost upon treatment with diazomethane or exposure to aqueous solutions across a range of pH values [1]. The stability of the 7'-deuterium label ensures that the nominal mass shift of +2 Da is maintained throughout extraction, purification, derivatization (if employed), and LC-MS/MS analysis, thereby preventing isotopic dilution that would otherwise compromise quantitative accuracy and require frequent standard re-characterization [2].

deuterium labeling isotopic purity stable isotope 7'-hydroxy ABA

Optimal Applications of 7'-Hydroxy ABA-d2 in Plant Hormone Research and Analytical Chemistry


Accurate Quantification of 7'-Hydroxy ABA in Plant Tissue Extracts Using LC-MS/MS

Researchers investigating ABA catabolism in plant tissues—particularly in monocotyledonous species such as barley (Hordeum vulgare), where 7'-hydroxy ABA was first characterized as a novel ABA catabolite via capillary GC-MS—should incorporate 7'-Hydroxy ABA-d2 as the internal standard for precise quantification of this metabolite [1]. The addition of the deuterated standard prior to tissue homogenization and extraction (e.g., using methanol-water-acetic acid or acetone-water-acetic acid solvent systems) enables correction for analyte losses during sample preparation, with reported recoveries of endogenous hormones ranging from 65% to 90% [2]. This isotope dilution approach is essential for generating accurate, reproducible data on 7'-hydroxy ABA levels across biological replicates and treatment conditions.

ABA Metabolite Profiling and Pathway Analysis in Stress Physiology Studies

For comprehensive profiling of the ABA metabolic network under drought, salinity, or temperature stress conditions, 7'-Hydroxy ABA-d2 should be included in multi-analyte LC-MS/MS panels alongside other deuterated internal standards for PA, DPA, neoPA, and ABA-GE [3]. While the 8'-hydroxylation pathway via CYP707A enzymes represents the predominant ABA catabolic route generating PA and DPA, the 7'-hydroxylation pathway produces 7'-hydroxy ABA as a minor but distinct metabolite [4]. Quantifying this minor pathway using 7'-Hydroxy ABA-d2 enables researchers to assess whether stress conditions or genetic perturbations alter the relative flux through alternative ABA catabolic routes, providing a more complete picture of ABA homeostasis than would be possible by measuring only the major 8'-hydroxylation products.

Method Development and Validation for Plant Hormone Quantification

Analytical chemists developing and validating LC-MS/MS methods for plant hormone quantification should employ 7'-Hydroxy ABA-d2 as the internal standard for the 7'-hydroxy ABA analyte channel. The favorable matrix effect profile of 7'-hydroxy ABA—characterized as negligible in leaf extracts where PA, ABA-GE, and DPA exhibit pronounced matrix effects—simplifies method validation and reduces the need for extensive matrix-matched calibration curves [5]. This characteristic is particularly advantageous when analyzing diverse plant matrices (e.g., leaves, seeds, fruits, roots) that may otherwise require separate matrix-matched calibration for each tissue type to compensate for differential ion suppression.

Quality Control in Commercial Production and Reference Material Certification

For manufacturers and reference material providers producing certified standards of 7'-hydroxy ABA, the deuterated analog 7'-Hydroxy ABA-d2 serves a dual role. It can be employed as an internal standard during the quantitative analysis of the unlabeled material to determine absolute purity and concentration with high precision . Additionally, 7'-Hydroxy ABA-d2 itself represents a commercial product for which isotopic purity (>98% as specified by major suppliers) must be verified; the non-exchangeable nature of the 7'-deuterium label simplifies this quality control process by ensuring that the nominal +2 Da mass shift remains stable during analytical characterization [6].

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